molecular formula C14H14ClN3O3S B215054 N-acetyl-2-(3-chloro-2-methylanilino)-3-pyridinesulfonamide CAS No. 55841-85-5

N-acetyl-2-(3-chloro-2-methylanilino)-3-pyridinesulfonamide

Cat. No. B215054
CAS RN: 55841-85-5
M. Wt: 339.8 g/mol
InChI Key: CSYDNAQXSHTNGP-UHFFFAOYSA-N
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Description

N-acetyl-2-(3-chloro-2-methylanilino)-3-pyridinesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound is commonly referred to as ACMS or ACP and is a sulfonamide derivative that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of ACMS is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the growth and replication of bacteria and cancer cells. ACMS has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ACMS has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. ACMS has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, ACMS has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using ACMS in lab experiments is its high purity and stability. ACMS is also relatively easy to synthesize, making it a cost-effective compound to use in experiments. However, ACMS has limitations in terms of its solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on ACMS. One area of interest is the development of new synthetic methods for ACMS that can improve its solubility and stability. Another area of interest is the study of ACMS in combination with other compounds for its potential use in cancer treatment. Additionally, ACMS could be studied for its potential use in other areas of medicine, such as wound healing and inflammation.

Synthesis Methods

The synthesis of N-acetyl-2-(3-chloro-2-methylanilino)-3-pyridinesulfonamide involves the reaction of 3-chloro-2-methylaniline with acetyl chloride in the presence of pyridine. The resulting product is then reacted with sulfonamide to obtain the final compound. This synthesis method has been optimized to produce high yields of pure ACMS.

Scientific Research Applications

ACMS has been studied extensively for its potential applications in medicine. It has been shown to have antimicrobial properties and has been tested against various bacterial strains. ACMS has also been studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells and has shown promising results in animal studies.

properties

CAS RN

55841-85-5

Product Name

N-acetyl-2-(3-chloro-2-methylanilino)-3-pyridinesulfonamide

Molecular Formula

C14H14ClN3O3S

Molecular Weight

339.8 g/mol

IUPAC Name

N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide

InChI

InChI=1S/C14H14ClN3O3S/c1-9-11(15)5-3-6-12(9)17-14-13(7-4-8-16-14)22(20,21)18-10(2)19/h3-8H,1-2H3,(H,16,17)(H,18,19)

InChI Key

CSYDNAQXSHTNGP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)S(=O)(=O)NC(=O)C

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)S(=O)(=O)NC(=O)C

Origin of Product

United States

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